molecular formula C11H18Cl2N2 B1404835 [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride CAS No. 1423991-72-3

[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride

Cat. No. B1404835
M. Wt: 249.18 g/mol
InChI Key: UXQWTBMZQUASNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461708-02-0 . It has a molecular weight of 249.18 g/mol . This product is intended for research use only .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2.2ClH/c13-10-12 (6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anticonvulsant Agents : Schiff bases derived from pyridine-based methanamines, including those similar to [1-(Pyridin-4-yl)cyclopentyl]methanamine, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant seizures protection in various models, indicating potential use in epilepsy treatment (Pandey & Srivastava, 2011).

Chemical Structure and Synthesis

  • Structural Characterization : A compound structurally related to [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride, namely N-(2-Pyridylmethyleneamino)dehydroabietylamine, has been synthesized and characterized, demonstrating specific structural features like trans ring junctions and planar rings, which could influence its chemical behavior (Wu et al., 2009).

Photocytotoxicity and Imaging

  • Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Iron(III) complexes incorporating pyridine-based methanamines have shown photocytotoxicity under red light, making them potential candidates for photochemotherapy. These complexes also exhibited uptake in the nucleus of cells, indicating potential applications in cellular imaging (Basu et al., 2014).

Catalysis and Polymerization

  • Palladium(II) Complexes in Polymerization : Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine, similar to the pyridine-based methanamine structure, have been used in the polymerization of methyl methacrylate. These complexes showed high catalytic activity and could be significant in the field of polymer chemistry (Kim et al., 2014).

Chemosensors and Metal Detection

  • Selective Detection of Hg2+ and Ni2+ Ions : Compounds derived from pyridine-based methanamines have been studied for their ability to detect Hg and Ni ions selectively. This indicates the potential of such compounds in developing sensitive and selective chemosensors (Aggrwal et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

(1-pyridin-4-ylcyclopentyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10;;/h3-4,7-8H,1-2,5-6,9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWTBMZQUASNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Reactant of Route 2
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Reactant of Route 3
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[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Reactant of Route 4
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Reactant of Route 5
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Reactant of Route 6
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride

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